![molecular formula C12H7ClN2S B1303286 2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile CAS No. 886360-62-9](/img/structure/B1303286.png)
2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile, also known as 2-CPSN, is an organic compound with a wide range of potential applications in the scientific research field. It is a derivative of the popular drug nicotine, and is a common component of many nicotine-based medications.
Aplicaciones Científicas De Investigación
Chemiluminescence and Synthesis of Dioxetanes
2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile and its derivatives have been studied for their application in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which demonstrate chemiluminescence upon base-induced decomposition. This property highlights their potential utility in chemical sensors and imaging applications due to their ability to emit light. The synthesized dioxetanes were stable at room temperature, enabling easy handling and further experimentation (Watanabe et al., 2010).
Antimicrobial Activity
Research on derivatives of 2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This suggests that these compounds could be developed into new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Guna et al., 2015).
Cytotoxicity and Anticancer Potential
The cytotoxic effects of novel thiophene-containing compounds related to 2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile have been evaluated, revealing non-toxic profiles against PC-3 and HeLa cell lines. This opens the door for further research into their potential as anticancer agents, particularly focusing on their safety and efficacy in cancer treatment (Mabkhot et al., 2016).
Synthesis of Functionalized Pyrans and Oxadiazoles
Another application is in the synthesis of highly functionalized pyrans and 1,2,4-oxadiazoles through three-component reactions and 1,3-dipolar cycloaddition. These compounds have potential applications in organic synthesis, drug development, and materials science due to their diverse functional groups and structural versatility (Kumar et al., 2013).
Development of Polyimides
Derivatives have also been utilized in the synthesis of transparent aromatic polyimides with high refractive indexes and small birefringences. Such materials are valuable in optics and electronics, indicating the potential of 2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile in the development of high-performance polymers (Tapaswi et al., 2015).
Anti-Tubercular Properties
Compounds synthesized from 2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile have shown promising anti-tubercular activity, particularly against Mycobacterium tuberculosis. This suggests a potential therapeutic application in treating tuberculosis, especially in the context of drug-resistant strains (Manikannan et al., 2010).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-10-3-5-11(6-4-10)16-12-9(8-14)2-1-7-15-12/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAGWDVUYVFWDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1303207.png)
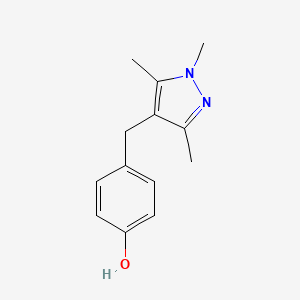
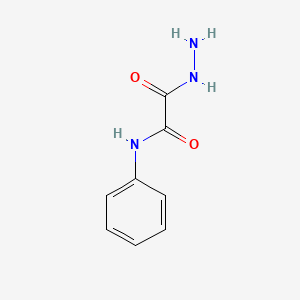
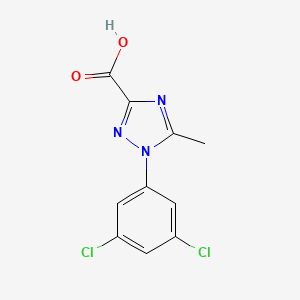
![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1303221.png)
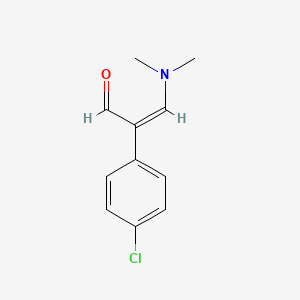
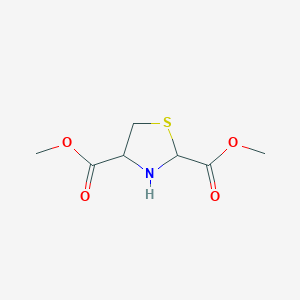
![{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1303224.png)
![3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B1303227.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1303254.png)

